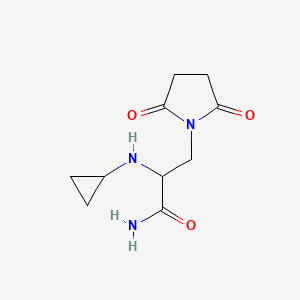![molecular formula C9H8BrNO3 B13531612 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromopyridinyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid typically involves the reaction of 6-bromopyridine with cyclopropane-1-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of 6-bromopyridine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaN3, KCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromopyridin-3-yl)cyclopropanecarboxylic acid: Similar structure but lacks the oxy linkage.
1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid: Different position of the bromine atom on the pyridine ring.
Uniqueness: 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid is unique due to the presence of the oxy linkage, which can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H8BrNO3 |
|---|---|
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
1-(6-bromopyridin-3-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-7-2-1-6(5-11-7)14-9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI-Schlüssel |
ZBMAGELMOBOWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)O)OC2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)


![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)



![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
